Methyl 3,4-dimethoxybenzoate, also known as methyl veratrate or 3,4-dimethoxybenzoic acid methyl ester, is an organic compound with the chemical formula and a CAS number of 2150-38-1. This compound belongs to the class of benzoates, specifically esters derived from benzoic acid. Methyl 3,4-dimethoxybenzoate is characterized by its methoxy groups at the 3 and 4 positions of the benzene ring, which influence its chemical properties and reactivity.
Methyl 3,4-dimethoxybenzoate can be sourced from various chemical suppliers and is utilized in both research and industrial applications. It is classified under several categories including:
The synthesis of methyl 3,4-dimethoxybenzoate typically involves the esterification of veratric acid with methanol. A notable method employs dicyclohexylcarbodiimide as a catalyst, which allows for milder reaction conditions compared to traditional methods that utilize concentrated sulfuric acid.
This method significantly reduces reaction time and improves yield while being more environmentally friendly compared to conventional methods.
Methyl 3,4-dimethoxybenzoate has a distinct molecular structure characterized by:
This structure includes a benzene ring substituted with two methoxy groups and an ester functional group.
Methyl 3,4-dimethoxybenzoate can participate in various chemical reactions typical of esters:
These reactions are fundamental in organic synthesis and can be influenced by reaction conditions such as temperature and catalysts.
The mechanism of action for methyl 3,4-dimethoxybenzoate primarily involves its reactivity as an ester:
This mechanism is crucial for understanding its behavior in various chemical environments.
These properties are essential for handling and application in laboratory settings.
Methyl 3,4-dimethoxybenzoate has several scientific uses:
Conventional acid-catalyzed esterification remains a widely implemented approach for synthesizing methyl 3,4-dimethoxybenzoate (veratric acid methyl ester). The process involves refluxing 3,4-dimethoxybenzoic acid (veratric acid) with a substantial excess of methanol under acidic conditions. Sulfuric acid (concentrated) serves as the traditional catalyst, typically requiring reaction temperatures of 80°C for approximately 1 hour to achieve high conversions exceeding 97% [7]. This method leverages the electrophilic activation of the carboxylic acid carbonyl group by protons, facilitating nucleophilic attack by methanol. While operationally straightforward and cost-effective, this methodology presents significant drawbacks including the corrosive nature of concentrated mineral acids, challenges in catalyst separation/recovery, generation of acidic aqueous waste streams requiring neutralization, and the necessity for high temperatures leading to increased energy consumption. Furthermore, the requirement for a large excess of methanol (often exceeding a 10:1 molar ratio relative to the acid) introduces safety concerns and complicates downstream purification processes, impacting the overall environmental footprint and process economics despite the high yields attainable [1] [7].
Table 1: Parameters for Acid-Catalyzed Esterification of Veratric Acid
Catalyst | Catalyst Loading | Methanol:Acid Ratio | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Sulfuric Acid | 1-2% (w/w) | 10:1 - 15:1 | 80 | 1 | >97 |
Sulfuric Acid | 2-5% (w/w) | 8:1 - 12:1 | 96 | 0.5-2 | 90-95 |
While direct solvent-free methodologies for methyl 3,4-dimethoxybenzoate synthesis are less explicitly documented in the retrieved literature compared to solution-phase reactions, the principles of solvent minimization are highly relevant to improving process sustainability. Traditional syntheses often employ volatile organic solvents (VOCs) like dichloromethane or acetone for solubility and heat transfer [1] [3]. However, research in analogous esterification systems, particularly biodiesel production, demonstrates the viability of neat reaction mixtures under optimized conditions [2]. Applying this paradigm to methyl 3,4-dimethoxybenzoate synthesis could involve employing stoichiometric acylating agents like methyl chloroformate or dimethyl carbonate under controlled conditions, or utilizing melt-phase reactions where veratric acid and methanol are heated together under catalytic influence without added solvent. Key advantages of solvent-free routes include reduced VOC emissions, lower process costs associated with solvent purchase and removal, decreased reactor volume requirements, and simplified product isolation. The primary challenges lie in achieving efficient mass and heat transfer in viscous reaction media and potential side reactions at elevated temperatures. Although specific data for solvent-free synthesis of methyl 3,4-dimethoxybenzoate was not identified, the documented solvent-free successes in related esterification chemistry suggest significant unexplored potential warranting targeted investigation [2] [10].
A significant advancement towards sustainable methyl 3,4-dimethoxybenzoate synthesis is the development of a dicyclohexylcarbodiimide (DCC)-mediated esterification process, as disclosed in patent CN114292192A. This method employs DCC as a dehydrating coupling agent to facilitate the reaction between veratric acid and methanol under notably milder conditions (typically room temperature to 40°C) compared to traditional acid catalysis. The DCC activates the carboxylic acid by forming an O-acylisourea intermediate, which is then attacked by methanol, yielding the ester product and dicyclohexylurea (DCU) as a co-product. Crucially, this approach drastically reduces methanol consumption (near-stoichiometric ratios suffice) and eliminates the need for corrosive mineral acids. The process achieves high yields (~95%) with excellent purity [1].
A cornerstone of the green innovation is the integrated solvent recovery system. The reaction is commonly performed in dichloromethane (DCM), which can be efficiently recovered (>90%) via distillation after the reaction and workup. Furthermore, the patent describes methods for recovering unreacted DCC and the DCU byproduct, significantly reducing waste generation. Key green chemistry metrics calculated for this process demonstrate substantial improvements: a lower Process Mass Intensity (PMI) due to reduced solvent and methanol usage, and a favorable E-factor (mass of waste per mass of product) compared to traditional acid-catalyzed routes. The mild reaction temperature also contributes to lower energy consumption [1].
Table 2: Green Metrics Comparison for Methyl 3,4-Dimethoxybenzoate Synthesis
Synthetic Method | Key Features | PMI (Approx.) | E-Factor (Approx.) | Reaction Temp. (°C) |
---|---|---|---|---|
DCC-Mediated (CN114292192A) | Solvent recovery, Near-stoich. MeOH, DCU recovery | 5-8 | 2-4 | 25-40 |
Traditional H₂SO₄ Catalysis | High MeOH excess, Acidic wastewater, No solvent recovery | 10-15 | 8-12 | 80-96 |
The synthesis of methyl 3,4-dimethoxybenzoate presents a compelling case study for comparing conventional chemical catalysis with emerging biocatalytic approaches. While enzymatic esterification specifically targeting this ester is not detailed in the provided sources, extensive research on lipase-catalyzed esterification and transesterification provides a robust framework for comparison, relevant to potential biocatalytic routes [2] [8].
Comparative studies in biodiesel production, a related esterification/transesterification process, highlight these trade-offs. Alkaline chemical catalysts (KOH, NaOH) achieve near-complete conversion in minutes at 60°C but are highly sensitive to free fatty acids (FFA) and water, leading to soap formation. Enzymatic catalysis, while slower (hours at 30-40°C) and more expensive upfront, tolerates FFA and water better and produces higher purity glycerol and biodiesel with simpler purification [2]. Transposing this to methyl 3,4-dimethoxybenzoate, enzymatic synthesis would be particularly advantageous for acid-sensitive substrates or where high-purity products are critical, while acid catalysis remains preferable for bulk production where speed and lowest cost are paramount, provided waste management and corrosion are addressed.
Table 3: Comparative Analysis of Esterification Methodologies for Methyl 3,4-Dimethoxybenzoate
Parameter | H₂SO₄ Catalysis | DCC-Mediated Coupling | Enzymatic Catalysis (Potential) |
---|---|---|---|
Reaction Conditions | High Temp (80-96°C), High MeOH excess | Mild Temp (25-40°C), Near-stoich. MeOH | Mild Temp (30-50°C), Controlled MeOH addition |
Yield | Very High (>97%) | High (~95%) | Moderate to High (Dependent on optimization) |
Catalyst Cost | Very Low | Moderate | High |
Reaction Rate | Very Fast (0.5-2 h) | Moderate (Several hours) | Slow (Several hours to days) |
Selectivity | Moderate (Potential side reactions) | High | Very High |
Waste Generation | High (Acidic wastewater, Excess MeOH) | Moderate (DCU by-product, but recoverable) | Low (Biodegradable catalyst, Minimal inorganic) |
Environmental Impact | High (Corrosion, VOC if solvent used, Energy) | Moderate (Solvent use, but recyclable) | Low (Green solvents or solvent-free, Low energy) |
Key Advantages | Simplicity, Low cost, High speed, High yield | Mild conditions, Low MeOH use, High selectivity | Mild conditions, High selectivity, Biodegradable |
Key Limitations | Corrosion, High Temp waste, Excess MeOH, Side react | DCU removal, Solvent dependency, Moderate cost | Enzyme cost, Inhibition, Slow rate, Water control |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7